3,3-dimethyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-8-(pyrrolidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
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Overview
Description
3,3-DIMETHYL-6-[(2-OXO-2-PHENYLETHYL)SULFANYL]-8-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a pyrano[3,4-c]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 3,3-DIMETHYL-6-[(2-OXO-2-PHENYLETHYL)SULFANYL]-8-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrano[3,4-c]pyridine core, followed by the introduction of various functional groups through a series of reactions such as alkylation, sulfonation, and cyclization. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and time are optimized based on the desired transformation.
Major Products: The major products formed depend on the specific reaction and reagents used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
3,3-DIMETHYL-6-[(2-OXO-2-PHENYLETHYL)SULFANYL]-8-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrano[3,4-c]pyridine core may interact with biological macromolecules, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar compounds include other pyrano[3,4-c]pyridine derivatives, which share the core structure but differ in their substituents. These compounds may exhibit similar biological activities but with varying potency and selectivity. The uniqueness of 3,3-DIMETHYL-6-[(2-OXO-2-PHENYLETHYL)SULFANYL]-8-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25N3O2S |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
3,3-dimethyl-6-phenacylsulfanyl-8-pyrrolidin-1-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C23H25N3O2S/c1-23(2)12-17-18(13-24)22(29-15-20(27)16-8-4-3-5-9-16)25-21(19(17)14-28-23)26-10-6-7-11-26/h3-5,8-9H,6-7,10-12,14-15H2,1-2H3 |
InChI Key |
VSIQRRPVGRMJLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC(=C2C#N)SCC(=O)C3=CC=CC=C3)N4CCCC4)C |
Origin of Product |
United States |
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